

Cyclopropanesulfonamide Derivatives as Potent Inhibitors of EGFR C797S: A Comparative Guide

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Compound of Interest

Compound Name: Cyclopropanesulfonamide

Cat. No.: B116046

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The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.^{[1][2]} This has spurred the development of fourth-generation inhibitors capable of overcoming this resistance mechanism. Among the promising new classes of compounds are **cyclopropanesulfonamide** derivatives, which have demonstrated potent and selective inhibition of EGFR harboring the C797S mutation.^{[3][4]}

This guide provides a comparative analysis of recently developed **cyclopropanesulfonamide**-based EGFR C797S inhibitors, presenting key experimental data to evaluate their performance against other therapeutic alternatives.

Comparative Inhibitory Activity

Recent studies have highlighted several **cyclopropanesulfonamide** derivatives with exceptional potency against EGFR triple mutations (del19/T790M/C797S and L858R/T790M/C797S). The inhibitory activities of these compounds, along with notable competitors, are summarized below.

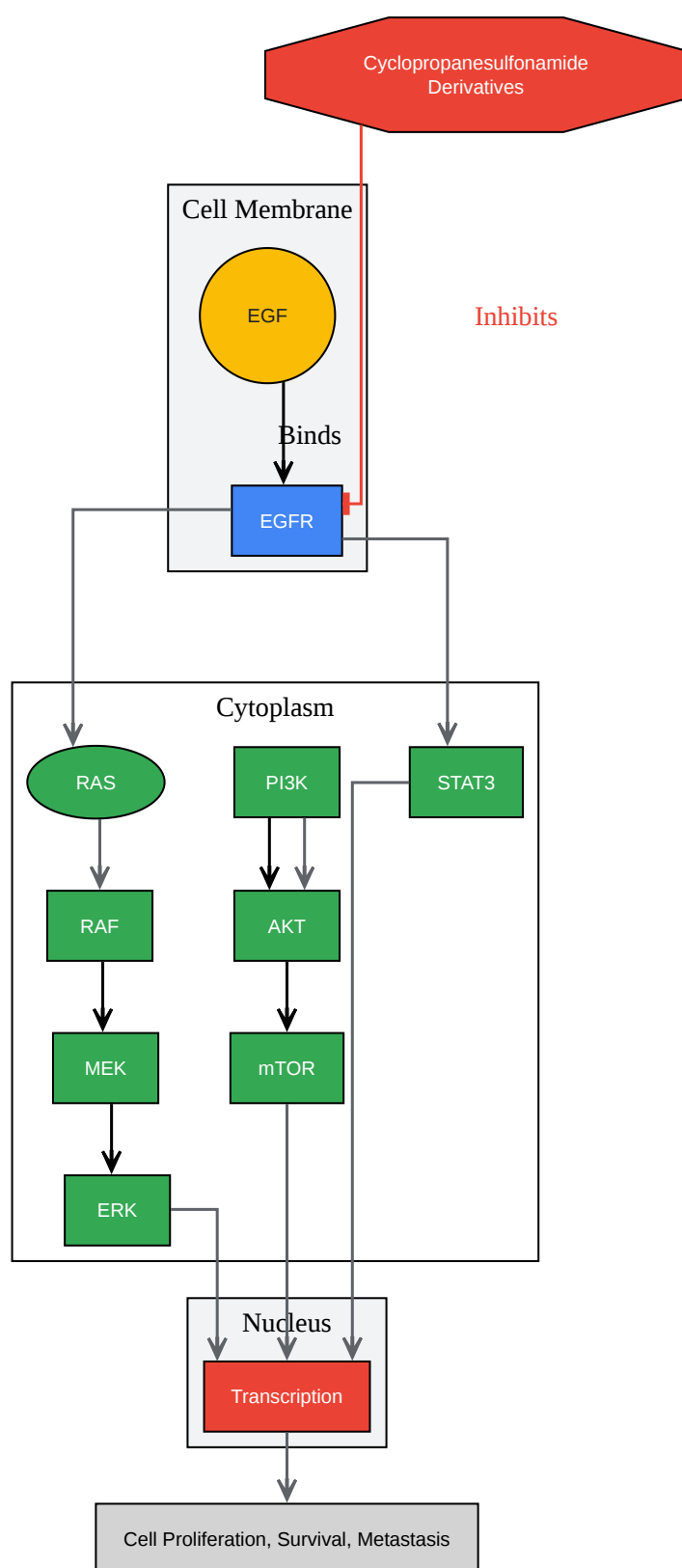
In Vitro Kinase and Cell Proliferation Inhibitory Activities (IC50)

Compound/Drug	Target Kinase/Cell Line	IC50 (nM)	Reference
Cyclopropanesulfonamide Derivatives			
Compound 5d	EGFRL858R/T790M/C797S (kinase)	1.37 ± 0.03	[3]
EGFRdel19/T790M/C797S (kinase)	1.13 ± 0.01	[3]	
BAF3-EGFRL858R/T790M/C797S (cell)	18	[3]	
BAF3-EGFRdel19/T790M/C797S (cell)	25	[3]	
PC9 (EGFRdel19) (cell)	15.6	[3]	
Compound 8l	BaF3-EGFRL858R/T790M/C797S (cell)	1.2	[4]
BaF3-EGFRdel19/T790M/C797S (cell)	1.3	[4]	
Compound 8h	BaF3-EGFRL858R/T790M/C797S (cell)	4.2	[4]
BaF3-EGFRdel19/T790M/C797S (cell)	3.4	[4]	
H1975 (EGFRL858R/T790M) (cell)	13	[4]	

PC9 (EGFRdel19) (cell)	19	[4]
Alternative EGFR C797S Inhibitors		
Brigatinib	BaF3- EGFRdel19/T790M/C 797S (cell)	67.2 [5]
BLU-945	EGFRL858R/T790M/ C797S (kinase)	0.5 [5]
Ba/F3- EGFRL858R/T790M/ C797S (cell)	3.2	[5]
Ba/F3- EGFRdel19/T790M/C 797S (cell)	4.0	[5]
LS-106	BaF3- EGFRdel19/T790M/C 797S (cell)	90 [5]
BaF3- EGFRL858R/T790M/ C797S (cell)	120	[5]
TQB3804	EGFRdel19/T790M/C 797S (kinase)	0.46 [5]
EGFRL858R/T790M/ C797S (kinase)	0.13	[5]
Osimertinib	EGFRL858R/T790M/ C797S (kinase)	410 [5]

Mechanism of Action and Signaling Pathway Inhibition

Cyclopropanesulfonamide derivatives exert their anti-tumor effects by inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3] Compound 5d, for instance, has been shown to downregulate the expression of EGFR and mTOR, and inhibit their downstream signaling molecules.[3] Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase, promotes apoptosis by increasing levels of cleaved caspase-3, and causes DNA damage.[3][6]



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EGFR signaling pathway and point of inhibition.

Experimental Protocols

The validation of **cyclopropanesulfonamide** derivatives relies on robust in vitro and in vivo experimental assays. Detailed methodologies for key experiments are provided below.

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of the test compounds.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.

Materials:

- Recombinant human EGFR (C797S mutant) enzyme
- Kinase assay buffer
- ATP
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- Test compounds (**cyclopropanesulfonamide** derivatives)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Reaction Setup:
 - Add 5 µL of the diluted test compound or vehicle control to the wells of a 96-well plate.

- Add 20 μL of a master mix containing the EGFR enzyme and substrate to each well.
- Initiate the reaction by adding 25 μL of ATP solution to all wells. The final reaction volume is 50 μL .
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Add 50 μL of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
 - Add 100 μL of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
- Data Acquisition: Measure the luminescence using a microplate reader.
- Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell Viability Assay (MTT)

This assay is a colorimetric method used to assess cell viability and proliferation following treatment with the inhibitor.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

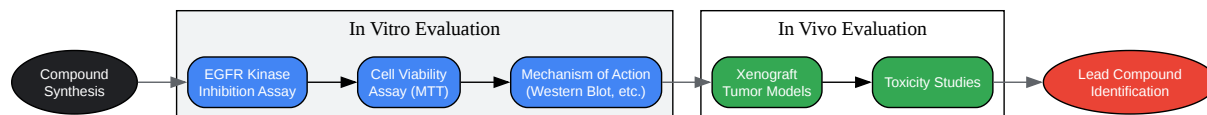
Materials:

- Ba/F3 cells stably expressing EGFR C797S mutant or other relevant cell lines (e.g., PC9, H1975)

- Complete cell culture medium
- Test compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom microplates
- Spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 μ L of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.^[7]



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General experimental workflow for inhibitor validation.

Conclusion

Cyclopropanesulfonamide derivatives represent a highly promising class of fourth-generation EGFR inhibitors with the potential to overcome C797S-mediated resistance in NSCLC. Compounds such as 5d and 8l have demonstrated superior in vitro potency compared to existing and alternative inhibitors.[3][4] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery and development.

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